molecular formula C20H27N3O2S2 B1673657 3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea

3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea

Cat. No.: B1673657
M. Wt: 405.6 g/mol
InChI Key: LOMAEJPLJSUBML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-butylbenzyl)-N’-[4-(methylsulfonylamino)benzyl]thiourea , is a compound that acts as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor. This receptor is involved in the sensation of pain and heat, making KJM429 a compound of interest in pain management and sensory research .

Chemical Reactions Analysis

Types of Reactions

KJM429 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the thiourea and sulfonylamino groups. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides will yield alkylated derivatives of KJM429 .

Scientific Research Applications

KJM429 has a range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

KJM429 exerts its effects by competitively binding to the TRPV1 receptor, thereby blocking the action of agonists such as capsaicin, heat, and protons. This inhibition prevents the activation of the receptor, leading to a reduction in pain sensation and other sensory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KJM429 is unique in its specific binding affinity and competitive antagonism of the TRPV1 receptor. Unlike some other antagonists, KJM429 has been shown to have differential effects depending on the pH and temperature conditions, making it a valuable tool for studying the TRPV1 receptor under various physiological conditions .

Properties

Molecular Formula

C20H27N3O2S2

Molecular Weight

405.6 g/mol

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-[[4-(methanesulfonamido)phenyl]methyl]thiourea

InChI

InChI=1S/C20H27N3O2S2/c1-20(2,3)17-9-5-15(6-10-17)13-21-19(26)22-14-16-7-11-18(12-8-16)23-27(4,24)25/h5-12,23H,13-14H2,1-4H3,(H2,21,22,26)

InChI Key

LOMAEJPLJSUBML-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC=C(C=C2)NS(=O)(=O)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CNC(=S)NCC2=CC=C(C=C2)NS(=O)(=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MK-0056;  MK 0056;  MK0056;  KJM-429;  KJM 429;  KJM429

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea
Reactant of Route 3
Reactant of Route 3
3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea
Reactant of Route 4
Reactant of Route 4
3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea
Reactant of Route 5
Reactant of Route 5
3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea
Reactant of Route 6
Reactant of Route 6
3-[(4-Tert-butylphenyl)methyl]-1-[(4-methanesulfonamidophenyl)methyl]thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.